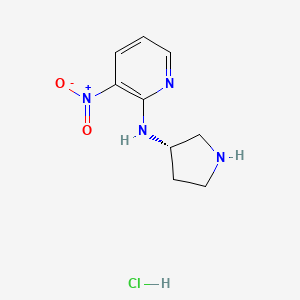

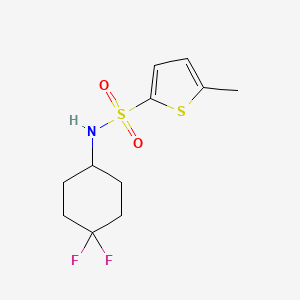

(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride” is a chemical compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .

Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on its exact structure and the conditions under which it’s reacted. Pyridine compounds can participate in a variety of reactions, including electrophilic and nucleophilic substitutions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds, such as other pyridine derivatives, have varying properties .

Scientific Research Applications

Chiral Derivatization for Enantiomer Resolution

Researchers have synthesized optically active tagging reagents for the resolution of enantiomers of amines and alcohols by high-performance liquid chromatography (HPLC). These reagents, including derivatives similar to "(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride," react with amino and hydroxyl functional groups to produce diastereomers. These diastereomers can be resolved by normal-phase chromatography, highlighting the compound's utility in analytical chemistry for chiral resolution purposes (Toyo’oka et al., 1994).

Synthesis of Pyrrolidines

Pyrrolidines, which share structural motifs with "(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride," are significant in various biological applications. A study on the synthesis of pyrrolidines via [3+2] cycloaddition showcased their potential for producing biologically active compounds. This research emphasized the role of pyrrolidines in medicinal chemistry, indicating the broader relevance of compounds structurally related to "(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride" in drug development and industrial applications, such as dyes or agrochemicals (Żmigrodzka et al., 2022).

Structural and Conformation Studies

The crystal and molecular structure of 1-nitropyrrolidine, closely related to "(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride," was examined to understand its conformation and electronic structure. Such studies are crucial for understanding the chemical and physical properties of these compounds, which can inform their potential applications in various scientific domains (Gajda et al., 2016).

Mechanistic Insights into Chemical Reactions

Research into the three-component condensation leading to aminomethylenebisphosphonates provided insights into the reaction mechanisms involving primary amines. This study, while not directly involving "(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride," highlights the complexity and utility of reactions involving nitro and amino groups in the synthesis of compounds with potential biological activities (Dabrowska et al., 2009).

Future Directions

properties

IUPAC Name |

3-nitro-N-[(3S)-pyrrolidin-3-yl]pyridin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2.ClH/c14-13(15)8-2-1-4-11-9(8)12-7-3-5-10-6-7;/h1-2,4,7,10H,3,5-6H2,(H,11,12);1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNZMOIMXSSVJS-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=C(C=CC=N2)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1NC2=C(C=CC=N2)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2989055.png)

![Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2989057.png)

![3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989058.png)

![(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2989061.png)

![4-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2989063.png)

![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate](/img/structure/B2989064.png)

![1-(2-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2989068.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2989070.png)